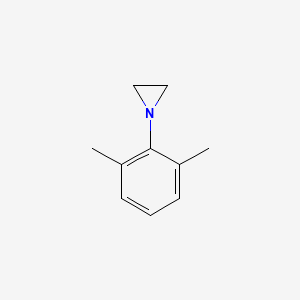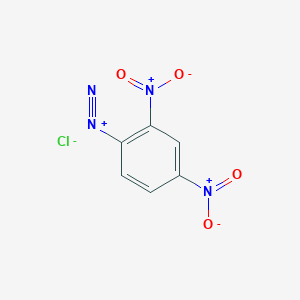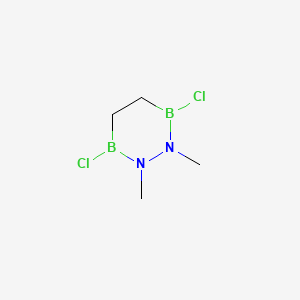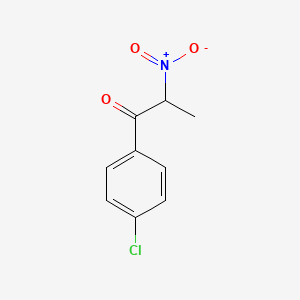
N-(2,6-Dimethylphenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)aziridine: is an organic compound with the molecular formula C₁₀H₁₃N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Amines: One common method for synthesizing N-(2,6-Dimethylphenyl)aziridine involves the cyclization of 2,6-dimethylaniline with ethylene oxide under basic conditions.
Aziridination of Alkenes: Another method involves the aziridination of alkenes using electrophilic nitrogen sources.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2,6-Dimethylphenyl)aziridine can undergo oxidation reactions to form corresponding aziridine N-oxides.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, acetic acid.
Reduction: LiAlH₄, NaBH₄, ethanol.
Substitution: Amines, alcohols, thiols, basic or acidic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Ring-opened products such as amino alcohols and amino thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,6-Dimethylphenyl)aziridine is used as a building block in organic synthesis. Its strained three-membered ring makes it a valuable intermediate for the synthesis of complex molecules, including chiral amines and heterocycles .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticancer and antimicrobial agents. The aziridine ring’s reactivity allows for the formation of covalent bonds with biological targets, leading to therapeutic effects .
Industry: The compound is used in the production of polymers and coatings. Its ability to undergo ring-opening polymerization makes it useful for creating functionalized polymers with applications in materials science .
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)aziridine involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of N-(2,6-Dimethylphenyl)aziridine, with a simpler structure and similar reactivity.
N-(2,6-Dimethylphenyl)piperidine: A structurally similar compound with a six-membered ring instead of a three-membered aziridine ring.
2H-Azirines: Compounds with a similar nitrogen-containing ring but with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it more selective in its reactions and potentially more effective in certain applications compared to simpler aziridines .
Eigenschaften
CAS-Nummer |
78376-90-6 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-9(2)10(8)11-6-7-11/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
MPWKDJKOBYTMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)

